molecular formula C24H30N3O4P B14366718 N,N',N''-Tris(2-ethoxyphenyl)phosphoric triamide CAS No. 91096-80-9

N,N',N''-Tris(2-ethoxyphenyl)phosphoric triamide

Cat. No.: B14366718
CAS No.: 91096-80-9
M. Wt: 455.5 g/mol
InChI Key: KIYWTZXYKVQHED-UHFFFAOYSA-N
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Description

N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide: is an organophosphorus compound characterized by the presence of three 2-ethoxyphenyl groups attached to a phosphoric triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoric triamides.

Scientific Research Applications

N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

  • N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide
  • N,N’,N’'-Tris(4-ethoxyphenyl)phosphoric triamide

Comparison: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide is unique due to the presence of 2-ethoxyphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

91096-80-9

Molecular Formula

C24H30N3O4P

Molecular Weight

455.5 g/mol

IUPAC Name

N-bis(2-ethoxyanilino)phosphoryl-2-ethoxyaniline

InChI

InChI=1S/C24H30N3O4P/c1-4-29-22-16-10-7-13-19(22)25-32(28,26-20-14-8-11-17-23(20)30-5-2)27-21-15-9-12-18-24(21)31-6-3/h7-18H,4-6H2,1-3H3,(H3,25,26,27,28)

InChI Key

KIYWTZXYKVQHED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2OCC)NC3=CC=CC=C3OCC

Origin of Product

United States

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